molecular formula C18H32O16 B1142568 Gal-beta1,4gal-beta1,4glc CAS No. 118396-93-3

Gal-beta1,4gal-beta1,4glc

Cat. No. B1142568
CAS RN: 118396-93-3
M. Wt: 504.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Gal-beta1,4gal-beta1,4glc” refers to a disaccharide moiety LacNAc (Galβ1-4Glc) that has a β1-4-glycosidic linkage . This structure is synthesized by the enzyme β4-galactosyltransferase-I (β4GalT1), also known as β-N-acetylglucosaminyl-glycopeptide β-1,4-galactosyltransferase . The LacNAc moiety is the most prevalent carbohydrate epitope in vertebrate cells .


Synthesis Analysis

The enzyme β4GalT1, in the presence of a manganese (Mn 2+) ion, transfers galactose from UDP-galactose to the N-acetylglucosamine (β-GlcNAc) molecule present in the nonreducing end of acceptor glycan molecules, synthesizing the disaccharide moiety LacNAc .


Molecular Structure Analysis

The crystal structure of the Gal-T1.LA complex with UDP-GalNAc at 2.1-A resolution reveals that the UDP-GalNAc binding to Gal-T1 is similar to the binding of UDP-Gal to Gal-T1 .


Chemical Reactions Analysis

The reaction involving “Gal-beta1,4gal-beta1,4glc” is referred to as Gal-beta1->3GalNAc-beta1->4Gal-beta1->4Glc-beta1->1’Cer galactohydrolase .


Physical And Chemical Properties Analysis

Analysis of glycans from the erythrocyte membrane glycoproteins from β4GalT1-deficient mice revealed moderately decreased galactosylation and an increased expression of more branched N-glycans .

Mechanism of Action

The enzyme β4GalT1, in the presence of a manganese (Mn 2+) ion, transfers galactose from UDP-galactose to the N-acetylglucosamine (β-GlcNAc) molecule present in the nonreducing end of acceptor glycan molecules .

Safety and Hazards

The terminal galactose itself is involved in galectin-mediated biological events including apoptosis and growth regulation of cells .

Future Directions

The Galβ1 → 4GlcNAc structure is commonly found in the outer chain moieties of N - and O -glycans. Many biologically active carbohydrate determinants involved in cell adhesion processes such as polysialic acid, HNK-1 carbohydrate, poly- N -acetyllactosamine, Lewis X, and sialyl Lewis X are expressed on the Galβ1 → 4GlcNAc group .

properties

IUPAC Name

(3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15+,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-LYKNOEGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.